Indole-3-acetic-2,2-d2 acid

描述

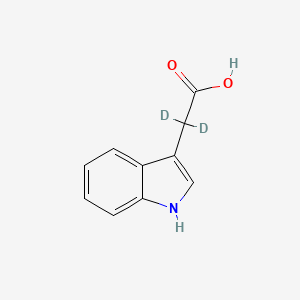

Indole-3-acetic-2,2-d2 acid, also known as deuterated indole-3-acetic acid, is a deuterium-labeled analog of indole-3-acetic acid. Indole-3-acetic acid is a naturally occurring plant hormone belonging to the auxin class, which plays a crucial role in regulating plant growth and development. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.

作用机制

Target of Action

Indole-3-acetic-2,2-d2 acid, also known as deuterated indole-3-acetic acid, is a variant of indole-3-acetic acid (IAA), which is the most common natural plant growth hormone of the auxin class . The primary targets of this compound are plant cells, where it induces cell elongation and division .

Mode of Action

The compound interacts with its targets by binding to auxin receptors in plant cells. This binding triggers a signal transduction pathway that leads to changes in gene expression. These changes result in the promotion of cell elongation and division .

Biochemical Pathways

The biosynthesis of IAA in microorganisms can be classified into tryptophan-dependent and tryptophan-independent pathways . The tryptophan-dependent pathways include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . Some of these pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .

Pharmacokinetics

The pharmacokinetics of this compound, like other plant hormones, involves its absorption, distribution, metabolism, and excretion (ADME) in plant tissues. Deuterium substitution in drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of the compound’s action include the promotion of cell elongation and division in plant tissues . This leads to various physiological effects, such as promoting root initiation, leaf morphogenesis, and vasculature network development .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of indole-3-acetic-2,2-d2 acid typically involves the incorporation of deuterium into the indole-3-acetic acid molecule. One common method is the reaction of indole with glycolic acid in the presence of a base at elevated temperatures. Alternatively, the compound can be synthesized by Fischer indole synthesis using deuterated glutamic acid and phenylhydrazine .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the synthesis can be scaled up using the same methods as in laboratory settings, with careful control of reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions: Indole-3-acetic-2,2-d2 acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole-3-carboxylic acid.

Reduction: Reduction reactions can convert it to indole-3-ethanol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Indole-3-carboxylic acid.

Reduction: Indole-3-ethanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学研究应用

Agricultural Applications

1.1 Plant Growth Promotion

IAA is known to regulate plant growth and development. The deuterated variant, IAA-D2, can be used in studies to trace metabolic pathways and understand the mechanisms of auxin action in plants. Research indicates that IAA enhances root development, promotes cell elongation, and influences apical dominance.

Case Study: Amelioration of Atrazine Toxicity

A study demonstrated that both endogenous and exogenous applications of IAA (including IAA-D2) could mitigate atrazine toxicity in the cyanobacterium Cylindrospermum stagnale. The addition of IAA improved chlorophyll content and antioxidant enzyme activities under stress conditions induced by atrazine, suggesting its potential as a biofertilizer in sustainable agriculture .

1.2 Stress Tolerance

IAA has been shown to enhance stress tolerance in various crops. For instance, it improves resistance to salinity and heavy metal toxicity by modulating antioxidant responses.

Table 1: Summary of IAA Effects on Plant Stress Responses

| Stress Type | Plant Species | Effect of IAA-D2 |

|---|---|---|

| Salinity | Phaseolus mungo | Enhanced photosynthetic pigment concentration |

| Heavy Metals | Helianthus annuus | Mitigated root and shoot growth inhibition |

| Pesticide Toxicity | Nostoc sp. | Nullified Furadan toxicity |

Medical Applications

2.1 Photodynamic Therapy (PDT)

Recent studies have explored the use of IAA as a photosensitizer in photodynamic therapy for dermatological conditions such as seborrheic dermatitis. In clinical trials, patients treated with IAA-PDT showed significant improvement in symptoms and reduced sebum production .

Case Study: Efficacy in Dermatology

In a clinical trial involving 23 patients, IAA-PDT demonstrated sebum-reducing and anti-inflammatory effects, leading to improved clinical outcomes assessed by various indices .

Environmental Applications

3.1 Bioremediation

IAA-producing microorganisms play a role in bioremediation processes by enhancing plant growth in contaminated soils. The application of IAA-D2 can help trace the metabolic pathways involved in plant-microbe interactions that promote phytoremediation.

Case Study: Role in Disease Resistance

In tomato plants pretreated with IAA-producing Trichoderma, significant reductions were observed against the soil-borne pathogen Ralstonia solanacearum. The induction of defense-related enzymes was linked to increased resistance against diseases .

相似化合物的比较

Indole-3-acetic acid: The non-deuterated analog, widely studied for its role in plant growth.

2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.

2,4,5-Trichlorophenoxyacetic acid: Another synthetic auxin with herbicidal properties.

Uniqueness: Indole-3-acetic-2,2-d2 acid is unique due to its deuterium labeling, which makes it an invaluable tool in research for tracing metabolic pathways and studying reaction mechanisms without altering the chemical properties of the parent compound .

生物活性

Indole-3-acetic-2,2-d2 acid (IAA-d2) is a deuterated form of indole-3-acetic acid (IAA), a well-known plant hormone belonging to the auxin class. This compound plays a crucial role in various plant growth and developmental processes, including cell elongation, root formation, and response to light and gravity. The deuterated variant offers unique advantages in research applications, particularly in mass spectrometry and metabolic studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉D₂N₁O₂ |

| Molecular Weight | 177.20 g/mol |

| Melting Point | 165-169 °C |

| Isotopic Purity | 98 atom % D |

IAA-d2 functions primarily as an auxin, influencing various physiological processes in plants. Its biological activity is mediated through interactions with specific receptors and signaling pathways that regulate gene expression related to growth and development.

- Cell Elongation : IAA-d2 promotes the elongation of cells by loosening the cell wall structure, allowing for increased turgor pressure.

- Root Development : It enhances root initiation and elongation by modulating auxin transport and distribution within plant tissues.

- Tropic Responses : The compound is involved in phototropism and gravitropism by redistributing auxin concentrations in response to environmental stimuli.

Research Findings

Recent studies have highlighted the biological activity of IAA-d2 in various contexts:

- Plant Growth Promotion : Research indicates that IAA-d2 can effectively stimulate growth in several plant species when applied exogenously. For instance, studies show that applying IAA-d2 to Arabidopsis thaliana resulted in enhanced root growth compared to controls treated with non-deuterated IAA .

- Metabolic Tracing : The use of deuterated compounds like IAA-d2 allows for precise tracking of metabolic pathways in plants. This is particularly useful in understanding how auxins influence secondary metabolite production .

- Stress Response : IAA-d2 has been investigated for its role in mitigating stress responses in plants. For example, it has been shown to alleviate the effects of salt stress by promoting root growth and enhancing water uptake .

Case Studies

-

Arabidopsis thaliana Growth Experiment :

- Objective : To evaluate the effects of IAA-d2 on root development.

- Method : Seedlings were treated with varying concentrations of IAA-d2.

- Results : Increased root length was observed at concentrations of 10 µM and above, indicating a dose-dependent response.

- Stress Tolerance Study :

属性

IUPAC Name |

2,2-dideuterio-2-(1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOVTRFCIGRIMH-BFWBPSQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584049 | |

| Record name | (1H-Indol-3-yl)(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24420-86-8 | |

| Record name | (1H-Indol-3-yl)(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。